Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C20H19BrO5 . It has a molecular weight of 419.3 g/mol . The compound is also known by its synonyms, including 384798-08-7, ethyl 6-bromo-5-[(3-methoxybenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, and others .
Molecular Structure Analysis
The InChI string of the compound is InChI=1S/C20H19BrO5/c1-4-24-20(22)19-12(2)26-17-10-16(21)18(9-15(17)19)25-11-13-6-5-7-14(8-13)23-3/h5-10H,4,11H2,1-3H3 . This provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 5.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 7 rotatable bonds . Its exact mass and monoisotopic mass are both 418.04159 g/mol . The topological polar surface area of the compound is 57.9 Ų .Scientific Research Applications
Benzofuran Derivatives in Pharmacology and Drug Development
Benzofuran and its derivatives exhibit a wide range of biological and pharmacological activities, making them a focal point in drug discovery and development. For instance, some benzofuran compounds have been identified for their antimicrobial properties, suggesting their potential use in treating microbial diseases. Benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin have been utilized in treating skin conditions such as cancer or psoriasis, highlighting their significance in medical research and therapeutic applications (Hiremathad et al., 2015).
Anticancer Research
In anticancer research, certain benzofuran compounds have demonstrated tumor specificity with minimal toxicity to healthy cells. This specificity is crucial for developing effective cancer treatments with fewer side effects. Research into benzofuran compounds synthesized in laboratory settings has shown promising results in inducing apoptotic cell death in cancer cell lines, particularly in human oral squamous cell carcinoma (OSCC), while minimizing damage to normal oral keratinocytes (Sugita et al., 2017).
Environmental and Ecological Studies
Benzofuran derivatives also find applications in environmental and ecological studies, particularly in the investigation of new psychoactive substances (NPS). The pharmacokinetics, pharmacodynamics, and toxicology of benzofuran compounds have been studied to understand their effects and risks. Although primarily focused on substances like 2C-B, 4-fluoroamphetamine, and benzofurans related to illicit drug use, such research indirectly contributes to the broader understanding of benzofuran derivatives' biological impact and toxicological profiles (Nugteren-van Lonkhuyzen et al., 2015).
Mechanism of Action
Target of Action
It’s known that similar organoboron compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that this compound may interact with palladium catalysts and other organic groups in these reactions.
Mode of Action
The compound likely participates in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely participates in the biochemical pathways involved in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions, and their success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
Similar organoboron compounds are generally considered to be relatively stable, readily prepared, and environmentally benign , which may suggest good bioavailability.
Result of Action
The compound’s participation in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of the compound are likely influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound likely participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO5/c1-4-24-20(22)19-12(2)26-17-10-16(21)18(9-15(17)19)25-11-13-6-5-7-14(8-13)23-3/h5-10H,4,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRZEMXHAJEZGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)OC)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.